Luciferase Substrate Discrimination: dATPαS Eliminates Background Luminescence in Pyrosequencing Relative to dATP
In pyrosequencing, natural dATP serves as a substrate for firefly luciferase and generates ATP-dependent background luminescence even in the absence of incorporation, severely compromising the signal-to-noise ratio. Substitution of dATP by dATPαS eliminates this background because the α-phosphorothioate modification renders the nucleotide unrecognizable by luciferase while remaining an efficient substrate for DNA polymerase. This differential substrate recognition is the foundational enabling chemistry of the pyrosequencing method [1]. The commercial implementation of this principle is reflected in US Patent 6,210,891, which explicitly claims the use of dATPαS as a dATP replacement to enable real-time bioluminometric sequencing [2]. In contrast, dATP generates luminescence via luciferase-catalyzed reaction with an efficiency that, while weaker than ATP, is sufficient to obscure true incorporation signals; dATPαS reduces this non-specific luminescence to undetectable levels under standard pyrosequencing conditions [3].
| Evidence Dimension | Luciferase substrate recognition (background luminescence generation) |
|---|---|
| Target Compound Data | dATPαS: not a substrate for firefly luciferase; background luminescence eliminated to undetectable levels |
| Comparator Or Baseline | dATP: recognized as a luciferase substrate; generates ATP-dependent background luminescence that obscures true PPi incorporation signal |
| Quantified Difference | Qualitative elimination of background signal (from measurable luminescence with dATP to undetectable with dATPαS); signal-to-noise ratio increased sufficiently to enable real-time base-calling in pyrosequencing |
| Conditions | Pyrosequencing reaction system with DNA polymerase, firefly luciferase, ATP sulfurylase, apyrase; nucleotide concentration in the low micromolar range; real-time bioluminometric detection |
Why This Matters
A procurement decision for dATPαS over dATP in pyrosequencing is mandatory, not optional—without this substitution, the pyrosequencing detection chemistry fails due to luciferase-mediated background luminescence.
- [1] Ronaghi M, Karamohamed S, Pettersson B, Uhlén M, Nyrén P. Real-time DNA sequencing using detection of pyrophosphate release. Anal Biochem. 1996;242(1):84-89. doi:10.1006/abio.1996.0432. View Source
- [2] Nyrén P. Method of sequencing DNA. US Patent 6,210,891 B1. Issued April 3, 2001. View Source
- [3] Fushimi T, Miura N, Shintani H, et al. Mutant firefly luciferases with improved specific activity and dATP discrimination constructed by yeast cell surface engineering. Appl Microbiol Biotechnol. 2013;97(9):4003-4011. doi:10.1007/s00253-012-4464-7. View Source
